1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one
Overview
Description
1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The reaction is carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organic halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties such as fluorescence and photostability
Mechanism of Action
The mechanism of action of 1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins.
Benzofuran Derivatives: Compounds like benzofuran and benzoxazol derivatives.
Uniqueness
1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one is unique due to its specific chemical structure, which imparts distinct biological activities and physicochemical properties.
Properties
IUPAC Name |
1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-4-11-20(2)13-15-12-18(21)22-17-10-9-14-7-5-6-8-16(14)19(15)17/h5-10,12H,3-4,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPCSKBIXTCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323397 | |
Record name | 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844853-91-4 | |
Record name | 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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